

Initial Toxicity Screening of ACY-775: A Technical Overview

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Compound of Interest		
Compound Name:	ACY-775	
Cat. No.:	B15586464	Get Quote

Disclaimer: This document summarizes publicly available information regarding the preclinical assessment of **ACY-775**. No dedicated, comprehensive initial toxicity screening report for **ACY-775** is publicly available. The information herein is aggregated from studies focused on the pharmacological efficacy and mechanism of action of **ACY-775**. The experimental protocols and data tables are presented as representative examples based on standard preclinical toxicology practices and may not reflect the actual studies performed for this specific compound.

Introduction

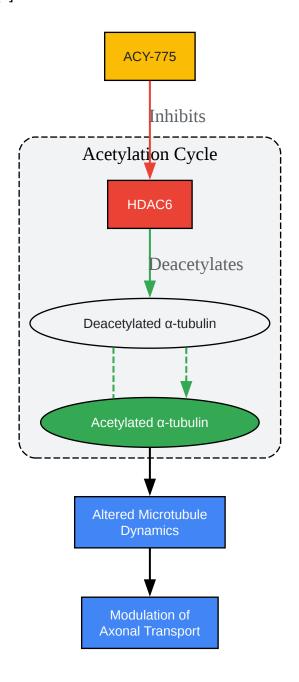
ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a reported IC50 of 7.5 nM.[1][2] Its mechanism of action centers on the inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin. This modulation of the cytoskeleton has implications for various cellular processes and has positioned **ACY-775** and similar HDAC6 inhibitors as potential therapeutics for neurodegenerative diseases and certain cancers. This guide provides a technical overview of the initial toxicity considerations for **ACY-775**, drawing from available preclinical data and established toxicology screening paradigms.

Mechanism of Action and Signaling Pathway

ACY-775 exerts its biological effects primarily through the selective inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that removes acetyl groups from various protein substrates, including α -tubulin and cortactin. By inhibiting HDAC6, **ACY-775** leads to an accumulation of



acetylated α -tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell motility. Unlike pan-HDAC inhibitors, the high selectivity of **ACY-775** for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is hypothesized to result in a more favorable safety profile by avoiding widespread changes in gene expression that can be associated with toxicity.[1][3]



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Figure 1: Simplified signaling pathway of ACY-775 action.



Preclinical In Vivo Studies and Observed Effects

Preclinical studies in mice have investigated the in vivo activity of **ACY-775**, primarily focusing on its effects in the central nervous system. While these were not formal toxicity studies, they provide initial insights into the tolerability of the compound at pharmacologically active doses.

Quantitative Data from In Vivo Efficacy Studies

The following table summarizes key parameters from a study investigating the antidepressant-like properties of **ACY-775** in mice. It is important to note that these studies were not designed to determine toxicity but can inform the selection of doses for formal toxicology assessments.



Parameter	Species	Route of Administrat ion	Dose (mg/kg)	Observatio n	Reference
Behavioral Effects	NIH Swiss Mice	Intraperitonea I (i.p.)	5	No significant effect on immobility in Tail Suspension Test.	[1]
Behavioral Effects	NIH Swiss Mice	Intraperitonea I (i.p.)	50	Significant reduction in immobility in Tail Suspension Test.	[1]
Exploratory Behavior	Mice	Intraperitonea I (i.p.)	50	Increased exploration in open-field test.	[1]
Target Engagement	Mice	Intraperitonea I (i.p.)	50	Significant increase in α-tubulin acetylation in the brain.	[2][3]
Pharmacokin etics	Mice	Intraperitonea I (i.p.)	50	Plasma Cmax: 1359 ng/mL (4.1 μM) at 30 min.	[2]

No overt signs of toxicity were reported in these studies at the doses tested.



Representative Experimental Protocols for Initial Toxicity Screening

The following are representative protocols for acute toxicity studies that would typically be conducted for a compound like **ACY-775** during initial preclinical safety assessment. These are based on general toxicology guidelines.

Acute Oral Toxicity Study (Rodent) - Representative Protocol

Objective: To determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD) following a single oral administration of **ACY-775**.

Species: Sprague-Dawley rats (equal numbers of males and females).

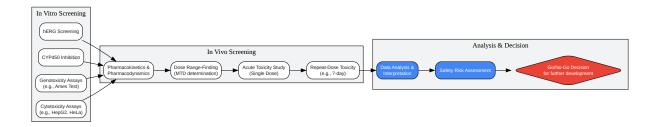
Methodology:

- Dose Formulation: ACY-775 is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
- Dose Groups: Multiple dose groups and a vehicle control group are used. Doses are selected based on preliminary range-finding studies.
- Administration: A single dose is administered by oral gavage.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.
- Clinical Pathology: At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis.
- Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined for gross and microscopic abnormalities.

General Preclinical Toxicity Screening Workflow



The following diagram illustrates a typical workflow for the initial toxicity screening of a novel compound.



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Figure 2: General workflow for preclinical toxicity screening.

Summary and Conclusions

The available data on **ACY-775** suggests that it is a highly selective HDAC6 inhibitor. Preclinical studies in mice at doses up to 50 mg/kg (i.p.) have demonstrated pharmacological activity without reported overt signs of toxicity.[1] The selectivity for HDAC6 over other HDAC isoforms may contribute to a favorable safety profile compared to pan-HDAC inhibitors.

However, a comprehensive public assessment of the initial toxicity of **ACY-775** is not available. A thorough evaluation would require dedicated studies, including acute, sub-chronic, and chronic toxicity testing across multiple species and routes of administration, as well as safety pharmacology and genotoxicity assessments. The protocols and workflows presented here serve as a guide to the standard procedures that would be employed in such an evaluation. For drug development professionals, further non-publicly available data would be required to make a full safety and risk assessment for **ACY-775**.



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